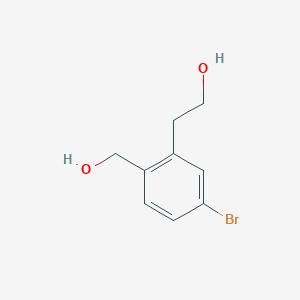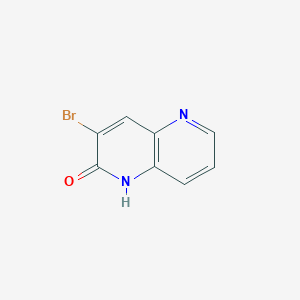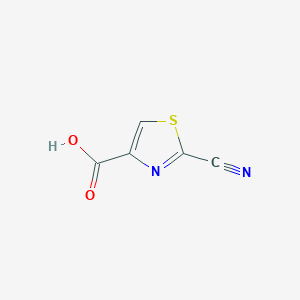![molecular formula C14H16BrNO B1523419 4-[(2-フェニルエチル)アミノ]フェノール臭化水素酸塩 CAS No. 1333540-43-4](/img/structure/B1523419.png)
4-[(2-フェニルエチル)アミノ]フェノール臭化水素酸塩
概要
説明
4-[(2-Phenylethyl)amino]phenol hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its phenolic structure and the presence of a phenylethylamino group, which contributes to its unique properties and reactivity.
科学的研究の応用
4-[(2-Phenylethyl)amino]phenol hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an antioxidant or in the development of new drugs.
Industry: The compound is employed in the manufacturing of dyes, pigments, and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Phenylethyl)amino]phenol hydrobromide typically involves the reaction of 4-aminophenol with 2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as ethanol or methanol is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 4-[(2-Phenylethyl)amino]phenol hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenolic group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the phenolic group can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce aminophenols or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted phenols or aminophenols.
作用機序
The mechanism by which 4-[(2-Phenylethyl)amino]phenol hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The phenolic group can act as a hydrogen donor, participating in redox reactions, while the phenylethylamino group can interact with various enzymes and receptors.
類似化合物との比較
4-Aminophenol: Similar in structure but lacks the phenylethylamino group.
2-Phenylethanol: Contains a phenylethyl group but lacks the phenolic and amino functionalities.
N-Phenylethanolamine: Contains a phenylethylamino group but lacks the phenolic group.
Uniqueness: 4-[(2-Phenylethyl)amino]phenol hydrobromide is unique due to the combination of phenolic and phenylethylamino groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of 4-[(2-Phenylethyl)amino]phenol hydrobromide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
4-(2-phenylethylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTLBBSBNZOOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)




